4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE
Overview
Description
4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.
Attachment of the Furan Moiety: The furan moiety is introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Functionalized derivatives with various substituents on the pyridine and quinoline rings.
Scientific Research Applications
4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-(2-(7-Methoxy-2-oxo-1,5-naphthyridin-1-(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: Another piperazine-based compound with anti-tubercular activity.
N-(4-Chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide: Known for its activity against Mycobacterium tuberculosis.
Properties
IUPAC Name |
furan-2-yl-[4-(8-methyl-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-5-2-7-19-20(15-21(27-23(17)19)18-6-3-9-26-16-18)24(30)28-10-12-29(13-11-28)25(31)22-8-4-14-32-22/h2-9,14-16H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBDHCSMMCZLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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